Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate is a chemical compound with the molecular formula C12H17NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethanol backbone with methoxyethoxy and aminobenzoate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 2-(2-methoxyethoxy)ethanol. The reaction is carried out under reflux conditions, often using a catalyst to facilitate the esterification process. The product is then purified through filtration and concentration techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation and crystallization are employed to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aminobenzoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzoates, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate involves its interaction with specific molecular targets. The aminobenzoate group can interact with enzymes and receptors, modulating their activity. The methoxyethoxy group enhances the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2-(2-methoxyethoxy)-, 1-(4-aminobenzoate)
- Ethanol, 2-(2-methoxyethoxy)-, 4-nitrobenzoate
- Ethanol, 2-(2-methoxyethoxy)-, 4-hydroxybenzoate
Uniqueness
Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aminobenzoate group allows for specific interactions with biological targets, while the methoxyethoxy group enhances its solubility and stability .
Eigenschaften
CAS-Nummer |
49744-35-6 |
---|---|
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
2-(2-methoxyethoxy)ethyl 4-aminobenzoate |
InChI |
InChI=1S/C12H17NO4/c1-15-6-7-16-8-9-17-12(14)10-2-4-11(13)5-3-10/h2-5H,6-9,13H2,1H3 |
InChI-Schlüssel |
KRCFNZKIXDOQFX-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOC(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.